Comparative Kinase Selectivity Profiling: SKI V vs. SKI-II vs. SKI-I
SKI V demonstrates a unique off-target profile compared to other SK inhibitors. While SKI-I inhibits ERK2 with an IC50 of 11 μM, SKI V exhibits weak activity toward ERK2 (IC50 = 80 μM) and does not inhibit PKC-α at relevant concentrations [1]. This contrasts with SKI-II, which shows no inhibition of ERK2, PI3K, or PKCα at concentrations up to 60 μM, making SKI V the only compound among these with significant PI3K inhibitory activity (IC50 = 6 μM) .
| Evidence Dimension | Kinase inhibition profile (IC50) |
|---|---|
| Target Compound Data | hPI3k IC50 = 6 μM; hERK2 IC50 = 80 μM; no PKC-α inhibition |
| Comparator Or Baseline | SKI-I: hERK2 IC50 = 11 μM; SKI-II: no inhibition of ERK2, PI3K, PKCα up to 60 μM |
| Quantified Difference | SKI V has >13-fold weaker ERK2 inhibition vs SKI-I and uniquely inhibits PI3K among the three |
| Conditions | Biochemical kinase assays using purified human kinases |
Why This Matters
This distinct off-target profile enables SKI V to simultaneously inhibit SphK and PI3K pathways, providing a dual mechanism of action not achievable with other SK inhibitors.
- [1] French KJ, et al. Discovery and evaluation of inhibitors of human sphingosine kinase. Cancer Research. 2003;63(18):5962-5969. View Source
